Cyclamic acid
Overview
Description
Cyclamic acid, also known as cyclohexylsulfamic acid, is an organic compound with the chemical formula C₆H₁₃NO₃S. It is primarily used as a catalyst in the production of paints and plastics and as a reagent in laboratory settings.
Mechanism of Action
C6H13NO3SC_6H_{13}NO_3SC6H13NO3S
. It is primarily used as a catalyst in the production of paints and plastics, and as a reagent for laboratory usage . The sodium and calcium salts of cyclamic acid are used as artificial sweeteners under the name cyclamate .Target of Action
This compound interacts with the sweet taste receptor subunit T1R3 transmembrane domain . This receptor is involved in the perception of sweetness, and this compound’s interaction with it is what gives the compound its sweet taste.
Biochemical Pathways
This compound is a primary metabolite, meaning it is metabolically or physiologically essential . It is directly involved in an organism’s growth, development, or reproduction
Pharmacokinetics
It is known that this compound is metabolized to cyclohexylamine, an indirectly acting sympathomimetic amine . This metabolite is produced by microbial fermentation of unabsorbed cyclamate in the lower gut .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, cyclamate solutions are stable to heat, light, and air throughout a wide range of pH . .
Biochemical Analysis
Biochemical Properties
Cyclamic acid is a primary metabolite
Cellular Effects
The Scientific Committee for Food (SCF) reviewed the toxicity of cyclamate, a metabolite of this compound, and established a temporary acceptable daily intake (ADI) based on testicular toxicity of cyclohexylamine in rats
Molecular Mechanism
Cyclamate, the sodium or calcium salt of this compound, is prepared by reacting freebase cyclohexylamine with either sulfamic acid or sulfur trioxide
Temporal Effects in Laboratory Settings
Cyclamate solutions, which contain this compound, are known to be stable to heat, light, and air throughout a wide range of pH
Dosage Effects in Animal Models
The SCF established a temporary ADI of 0-11 mg/kg bodyweight for this compound and its sodium and calcium salts based on a no-observed-adverse-effect-level (NOAEL) of 100 mg/kg bodyweight in rats for testicular toxicity of cyclohexylamine
Metabolic Pathways
Cyclamate, a metabolite of this compound, is produced by microbial fermentation of unabsorbed cyclamate in the lower gut
Preparation Methods
Cyclamic acid is synthesized by reacting freebase cyclohexylamine with either sulfamic acid or sulfur trioxide. The reaction conditions typically involve:
Cyclohexylamine: The starting material.
Sulfamic acid or sulfur trioxide: Reactants.
Reaction conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of this compound.
In industrial production, sodium cyclamate is produced by reacting cyclohexylamine with sulfamic acid, followed by neutralization with sodium hydroxide. The process involves:
Cyclohexylamine: Reacted with sulfamic acid.
Sodium hydroxide: Used for neutralization.
Reaction conditions: The reaction is conducted under controlled conditions to yield sodium cyclamate.
Chemical Reactions Analysis
Cyclamic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclohexanone.
Reduction: Reduction of this compound can yield cyclohexylamine.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major products formed from these reactions include cyclohexanone, cyclohexylamine, and various substituted derivatives .
Scientific Research Applications
Cyclamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in the production of paints and plastics.
Biology: Studied for its potential effects on biological systems and its use as a sweetener in food products.
Medicine: Investigated for its potential therapeutic effects and its use in masking the bitterness of certain drugs.
Comparison with Similar Compounds
Cyclamic acid is similar to other artificial sweeteners, such as saccharin, aspartame, and sucralose. it has unique properties that distinguish it from these compounds:
Saccharin: Saccharin is much sweeter than this compound but has a bitter aftertaste, which this compound lacks.
Aspartame: Aspartame is also sweeter than this compound but is not stable under high temperatures, whereas this compound is heat-stable.
Sucralose: Sucralose is sweeter and more stable than this compound but is more expensive to produce.
Similar compounds include:
- Saccharin
- Aspartame
- Sucralose
- Acesulfame potassium
- Steviol glycosides .
This compound’s unique combination of sweetness, stability, and cost-effectiveness makes it a valuable compound in various applications.
Properties
IUPAC Name |
cyclohexylsulfamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAJEUSONLESMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041809 | |
Record name | Cyclamic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Hawley] Fine white crystals; [MSDSonline], Solid | |
Record name | Cyclamic acid | |
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Record name | Cyclamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |
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Solubility |
1 G DISSOLVES IN ABOUT 7.5 ML OF WATER, 4 ML OF ALC, 4 ML OF PROPYLENE GLYCOL, OR 6 ML OF ACETONE; SLIGHTLY SOL IN CHLOROFORM AND INSOL IN HEXANE, Very soluble in alkali, Soluble in alcohol; insoluble in oils, 1000000 mg/L @ 25 °C (exp) | |
Record name | CYCLAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.0000027 [mmHg] | |
Record name | Cyclamic acid | |
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Mechanism of Action |
The sweet taste receptor is a heterodimer of two G protein coupled receptors, T1R2 and T1R3. Previous experimental studies using sweet receptor chimeras and mutants show that there are at least three potential binding sites in this heterodimeric receptor. Receptor activity toward the artificial sweeteners aspartame and neotame depends on residues in the amino terminal domain of human T1R2. In contrast, receptor activity toward the sweetener cyclamate and the sweet taste inhibitor lactisole depends on residues within the transmembrane domain of human T1R3. Furthermore, receptor activity toward the sweet protein brazzein depends on the cysteine rich domain of human T1R3., The sweet protein brazzein [recombinant protein with sequence identical with the native protein lacking the N-terminal pyroglutamate (the numbering system used has Asp2 as the N-terminal residue)] activates the human sweet receptor, a heterodimeric G-protein-coupled receptor composed of subunits Taste type 1 Receptor 2 (T1R2) and Taste type 1 Receptor 3 (T1R3). In order to elucidate the key amino acid(s) responsible for this interaction, we mutated residues in brazzein and each of the two subunits of the receptor. The effects of brazzein mutations were assayed by a human taste panel and by an in vitro assay involving receptor subunits expressed recombinantly in human embryonic kidney cells; the effects of the receptor mutations were assayed by in vitro assay. We mutated surface residues of brazzein at three putative interaction sites: site 1 (Loop43), site 2 (N- and C-termini and adjacent Glu36, Loop33), and site 3 (Loop9-19). Basic residues in site 1 and acidic residues in site 2 were essential for positive responses from each assay. Mutation of Y39A (site 1) greatly reduced positive responses. A bulky side chain at position 54 (site 2), rather than a side chain with hydrogen-bonding potential, was required for positive responses, as was the presence of the native disulfide bond in Loop9-19 (site 3). Results from mutagenesis and chimeras of the receptor indicated that brazzein interacts with both T1R2 and T1R3 and that the Venus flytrap module of T1R2 is important for brazzein agonism. With one exception, all mutations of receptor residues at putative interaction sites predicted by wedge models failed to yield the expected decrease in brazzein response. The exception, hT1R2 (human T1R2 subunit of the sweet receptor):R217A/hT1R3 (human T1R3 subunit of the sweet receptor), which contained a substitution in lobe 2 at the interface between the two subunits, exhibited a small selective decrease in brazzein activity. However, because the mutation was found to increase the positive cooperativity of binding by multiple ligands proposed to bind both T1R subunits (brazzein, monellin, and sucralose) but not those that bind to a single subunit (neotame and cyclamate), we suggest that this site is involved in subunit-subunit interaction rather than in direct brazzein binding. Results from this study support a multi-point interaction between brazzein and the sweet receptor by some mechanism other than the proposed wedge models. | |
Record name | CYCLAMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |
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Color/Form |
Crystals, White crystalline powder | |
CAS No. |
100-88-9 | |
Record name | Cyclamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-88-9 | |
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Record name | Cyclamic acid [USAN:BAN] | |
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Record name | Cyclamic acid | |
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Record name | Cyclamic acid | |
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Record name | Sulfamic acid, N-cyclohexyl- | |
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Record name | Cyclamic acid | |
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Record name | N-cyclohexylsulphamic acid | |
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Record name | CYCLAMIC ACID | |
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Record name | CYCLAMATE | |
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Record name | Cyclamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
169.5 °C, 169 - 170 °C | |
Record name | CYCLAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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